5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopyridines .
Scientific Research Applications
5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects . Additionally, it may inhibit enzymes such as aromatase, contributing to its potential use in cancer therapy .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness: 5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its methoxy and methyl groups contribute to its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3 |
InChI Key |
CPMDZJPFNOUVNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.